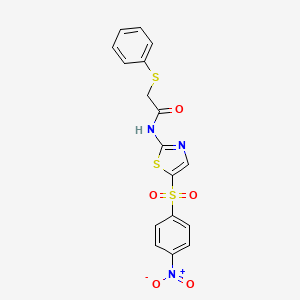

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(phenylthio)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O5S3/c21-15(11-26-13-4-2-1-3-5-13)19-17-18-10-16(27-17)28(24,25)14-8-6-12(7-9-14)20(22)23/h1-10H,11H2,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQARUNBIXAPAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(phenylthio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its cytotoxic properties, potential as an anticancer agent, and other pharmacological effects based on recent studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a nitrophenyl sulfonamide group and a phenylthio acetamide moiety. Its structural formula can be summarized as follows:

- Molecular Formula : C16H13N3O7S3

- Molecular Weight : 433.48 g/mol

- Key Functional Groups : Thiazole, sulfonamide, phenylthio

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of thiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, revealing promising results:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.28 | Induces apoptosis and DNA fragmentation |

| A549 (Lung) | 0.52 | Inhibits tubulin polymerization |

| K562 (Leukemia) | 7.4 | Inhibits Abl protein kinase |

The compound exhibited selective activity against the Bcr-Abl-positive K562 cell line, demonstrating its potential as a targeted therapy for certain leukemias .

Structure-Activity Relationship (SAR)

A structure–activity relationship study indicated that the presence of electron-withdrawing groups, such as the nitro group on the phenyl ring, significantly enhances the anticancer activity of thiazole derivatives. The interactions between the compound and tubulin were elucidated through molecular docking studies, showing that specific hydrogen bonds and hydrophobic interactions are crucial for its biological efficacy .

Antimicrobial and Anti-inflammatory Properties

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Compounds with similar thiazole structures have been reported to exhibit broad-spectrum antibacterial effects. The mechanism often involves disruption of bacterial cell membranes and inhibition of inflammatory pathways .

Case Studies and Experimental Findings

- Cytotoxicity in Neuroprotection : A related study demonstrated that thiazole derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting neuroprotective capabilities alongside their cytotoxic effects against cancer cells .

- Antiviral Activity : Some derivatives have been evaluated for antiviral properties, particularly against RNA viruses. While specific data on this compound is limited, related compounds have shown inhibition of viral replication in vitro, indicating potential for further exploration in antiviral applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.